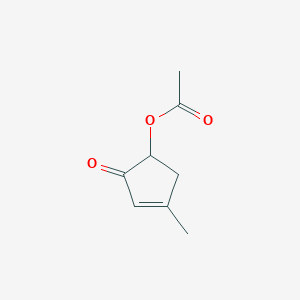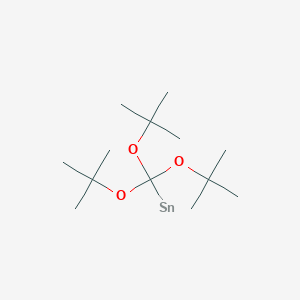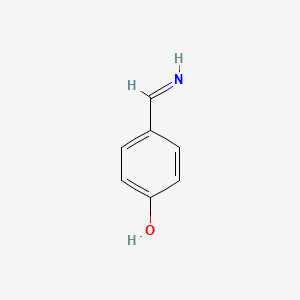
Phosphoric triamide, pentamethyl-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric triamide, pentamethyl-2-propenyl- is a chemical compound with the molecular formula C₅H₁₆N₃OP. It is a derivative of phosphoric acid where the hydroxyl groups are replaced by amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of phosphoric triamide, pentamethyl-2-propenyl- involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric triamide, pentamethyl-2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphoric derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amide compounds.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another chemical group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler amides .
Aplicaciones Científicas De Investigación
Phosphoric triamide, pentamethyl-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphoric triamide, pentamethyl-2-propenyl- involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of biochemical processes .
Comparación Con Compuestos Similares
Phosphoric triamide, pentamethyl-2-propenyl- can be compared with other similar compounds, such as:
Phosphoric triamide: A simpler derivative with similar structural properties.
Hexamethylphosphoramide: Known for its use as a polar solvent in organic synthesis.
Thiophosphoryl triamide: A sulfur-containing analog with distinct chemical properties.
Propiedades
Número CAS |
57041-73-3 |
|---|---|
Fórmula molecular |
C8H20N3OP |
Peso molecular |
205.24 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C8H20N3OP/c1-7-8-11(6)13(12,9(2)3)10(4)5/h7H,1,8H2,2-6H3 |
Clave InChI |
GXCSCLQPRKVSNS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(N(C)C)N(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



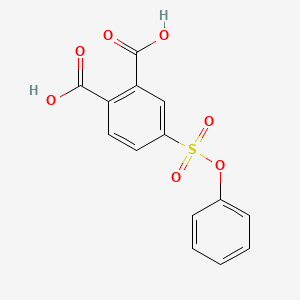
![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

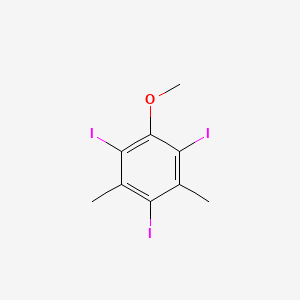
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
